molecular formula C13H17N3O4S B2395362 7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-53-3

7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2395362
CAS No.: 898431-53-3
M. Wt: 311.36
InChI Key: WZGAWSQJKKRCCV-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as thiazolopyrimidines . Thiazolopyrimidines are heterocyclic compounds that contain a thiazole ring fused to a pyrimidine ring . These compounds are known for their diverse biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

7-Hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is related to a class of compounds that have been the subject of various synthetic and chemical property studies. For example, the work by Drev et al. (2014) discusses the regioselective synthesis of 1- and 4-substituted derivatives in this class, demonstrating the tunable regioselectivity of N-alkylation in these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these substances in various fields, including pharmaceuticals and material science (Drev et al., 2014).

Structural Analysis and Modification

Research by Nagarajaiah and Begum (2014) on thiazolo[3,2-a]pyrimidines highlights the impact of structural modifications on supramolecular aggregation. They examined how varying substituents can lead to significant differences in intermolecular interaction patterns, which is essential for the development of new materials and pharmaceutical compounds (Nagarajaiah & Begum, 2014).

Antimicrobial Applications

The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in several studies. For instance, Sayed et al. (2006) and Gein et al. (2015) have synthesized various derivatives and evaluated their antimicrobial activities, demonstrating promising results in this area. Such research is significant for developing new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Sayed et al., 2006); (Gein et al., 2015).

Mechanism of Action

Mode of Action

The compound acts as an inhibitor of the cGAS enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the production of cyclic GMP-AMP (cGAMP), a second messenger that triggers the immune response .

Result of Action

By inhibiting cGAS, the compound can modulate the immune response. This could be beneficial in conditions where the immune response is overactive or needs to be suppressed for therapeutic reasons .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological environment (e.g., pH, temperature), the presence of other molecules that can interact with the compound, and the specific cellular context in which the compound is acting.

: Source

Properties

IUPAC Name

7-hydroxy-5-oxo-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-8(2)20-6-3-4-14-10(17)9-11(18)15-13-16(12(9)19)5-7-21-13/h5,7-8,18H,3-4,6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGAWSQJKKRCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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